molecular formula C9H11N3O B13740191 2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol

Cat. No.: B13740191
M. Wt: 177.20 g/mol
InChI Key: NFTDCJGYMWJFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve more robust purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzimidazole
  • 4,5-Dimethylbenzimidazole
  • 2-Amino-1-methylbenzimidazole

Uniqueness

2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-5,6-dimethyl-1H-benzimidazol-4-ol

InChI

InChI=1S/C9H11N3O/c1-4-3-6-7(8(13)5(4)2)12-9(10)11-6/h3,13H,1-2H3,(H3,10,11,12)

InChI Key

NFTDCJGYMWJFOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)O)N=C(N2)N

Origin of Product

United States

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